molecular formula C36H50BLiO6 B1613489 Lithium tetraphenylborate tris(1,2-dimethoxyethane) CAS No. 75965-35-4

Lithium tetraphenylborate tris(1,2-dimethoxyethane)

Cat. No.: B1613489
CAS No.: 75965-35-4
M. Wt: 596.6 g/mol
InChI Key: ADYUZFWVPWDPFK-UHFFFAOYSA-N
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Description

Lithium tetraphenylborate tris(1,2-dimethoxyethane) is a chemical compound with the molecular formula (C6H5)4BLi·3CH3O(CH2CH2)OCH3. It is known for its use as a catalyst in various chemical reactions. The compound consists of a lithium ion coordinated with tetraphenylborate and three molecules of 1,2-dimethoxyethane.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium tetraphenylborate tris(1,2-dimethoxyethane) typically involves the reaction of lithium tetraphenylborate with 1,2-dimethoxyethane. The reaction is carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The product is then purified through recrystallization to obtain a high-purity compound .

Industrial Production Methods

Industrial production of lithium tetraphenylborate tris(1,2-dimethoxyethane) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality. The compound is then packaged and stored under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Lithium tetraphenylborate tris(1,2-dimethoxyethane) undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the tetraphenylborate anion acts as a nucleophile.

    Coordination Reactions: The lithium ion can coordinate with other ligands, forming complex structures.

Common Reagents and Conditions

Common reagents used in reactions with lithium tetraphenylborate tris(1,2-dimethoxyethane) include halides, alkoxides, and other nucleophiles. The reactions are typically carried out in anhydrous solvents under inert atmospheres to prevent hydrolysis and oxidation .

Major Products

The major products formed from reactions involving lithium tetraphenylborate tris(1,2-dimethoxyethane) depend on the specific reagents and conditions used. For example, reactions with halides can produce corresponding lithium halides and substituted borates .

Scientific Research Applications

Lithium tetraphenylborate tris(1,2-dimethoxyethane) has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • Lithium tetrakis(pentafluorophenyl)borate ethyl etherate
  • Sodium tetraphenylborate
  • Potassium tetraphenylborate

Uniqueness

Lithium tetraphenylborate tris(1,2-dimethoxyethane) is unique due to its specific coordination structure, which provides distinct catalytic properties and stability. Compared to similar compounds, it offers enhanced solubility in organic solvents and improved reactivity in certain chemical reactions .

Properties

IUPAC Name

lithium;1,2-dimethoxyethane;tetraphenylboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20B.3C4H10O2.Li/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;3*1-5-3-4-6-2;/h1-20H;3*3-4H2,1-2H3;/q-1;;;;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYUZFWVPWDPFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.COCCOC.COCCOC.COCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H50BLiO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75965-35-4
Record name Lithium tetraphenylborate tris(1,2-dimethoxyethane)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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